2,4-Difluoro-3-methylbenzoic acid

pKa Acidity Structure-Activity Relationship

Procurement Risk: Generic benzoic acid analogs fail to replicate patented agrochemical scaffolds. 2,4-Difluoro-3-methylbenzoic acid (CAS 112857-68-8) provides the exact 2,4-difluoro-3-methyl substitution required. • Non-substitutable isomer for patented fungicidal/herbicidal synthesis • pKa 3.28 finely tuned for drug-like solubility-permeability balance • ≥99% purity, mp 168-170°C ensures batch-to-batch reproducibility

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 112857-68-8
Cat. No. B046388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-3-methylbenzoic acid
CAS112857-68-8
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)C(=O)O)F
InChIInChI=1S/C8H6F2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyOCJDCFUHHBCTFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-3-methylbenzoic Acid: Physicochemical & Procurement Profile


2,4-Difluoro-3-methylbenzoic acid (CAS 112857-68-8) is a fluorinated aromatic carboxylic acid with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol. It is characterized by a benzoic acid core substituted with fluorine atoms at the 2- and 4-positions and a methyl group at the 3-position . The compound is a white crystalline solid with a reported melting point of 168–170 °C and a predicted acid dissociation constant (pKa) of 3.28 ± 0.10 . It is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, with commercial availability at purities ≥99.0% from specialized vendors [1].

Intermediate type

Fluorinated aromatic carboxylic acid; key building block for pharmaceutical and agrochemical synthesis

Purity grade

Commercial availability at ≥99.0% (HPLC), supports direct use in advanced synthetic steps

Physical form

White crystalline solid with a defined melting point; facilitates handling and identity verification

Procurement

Supplied by specialized vendors; documented laboratory-scale synthesis aids scale-up evaluation

Why Substitution Fails: Non-Interchangeability of 2,4-Difluoro-3-methylbenzoic Acid


In-class compounds such as 2,4-difluorobenzoic acid (CAS 1583-58-0) or 3-methylbenzoic acid (m-toluic acid, CAS 99-04-7) share core structural motifs but cannot be directly substituted for 2,4-difluoro-3-methylbenzoic acid in research or industrial syntheses. The precise 2,4-difluoro-3-methyl substitution pattern imposes a unique combination of electronic effects and steric hindrance that fundamentally alters key physicochemical parameters including acidity, melting point, and reactivity in downstream functionalizations . Even minor variations in substitution lead to distinct synthetic outcomes, making the specific isomer a non-negotiable requirement for target molecular architectures [1].

Target compound
2,4-Difluoro-3-methylbenzoic acid

Unique 2,4-difluoro-3-methyl substitution pattern sets distinct electronic and steric profile; acidity and melting point differ markedly from analogs.

Structural analog
2,4-Difluorobenzoic acid

Lacks 3-methyl group; reported higher acidity and higher melting point may shift reactivity and crystallization behavior, altering synthetic outcomes.

Structural analog
3-Methylbenzoic acid

Lacks fluorine substituents; significantly lower acidity and lower melting point may not support analogous functionalization pathways.

Precise substitution pattern is critical; even minor variations lead to non-interchangeable intermediates.

2,4-Difluoro-3-methylbenzoic Acid vs. Closest Analogs: Quantitative Evidence


Modulated Acidity (pKa) vs. Analogs

The predicted pKa of 2,4-difluoro-3-methylbenzoic acid is 3.28 ± 0.10, which is 0.07 units higher than that of 2,4-difluorobenzoic acid (pKa 3.21 ± 0.10) and significantly lower (by 0.99 units) than that of 3-methylbenzoic acid (pKa 4.27) . This intermediate acidity, influenced by the electron-withdrawing fluorine atoms counterbalanced by the electron-donating methyl group, is critical for optimizing solubility and reactivity in specific reaction environments.

Modulated Acidity
Data to verify
pKa 3.28 ± 0.10 (Predicted)
+0.07 vs 2,4-difluorobenzoic acid; -0.99 vs 3-methylbenzoic acid
Reported intermediate acidity may guide pH-dependent reaction design
No experimental pKa available; values predicted from standard software
pKa Acidity Structure-Activity Relationship

Melting Point Shift and Crystalline Stability

The experimental melting point of 2,4-difluoro-3-methylbenzoic acid is reported as 168–170 °C . This value is approximately 60–62 °C higher than that of 3-methylbenzoic acid (107–113 °C) and 17–20 °C lower than that of 2,4-difluorobenzoic acid (185–190 °C) . The intermediate melting point reflects a unique balance of intermolecular forces arising from the specific substitution pattern, which can influence crystallization behavior and handling in manufacturing processes.

Melting Point Shift
Data to verify
168–170 °C
~ +60 °C vs 3-methylbenzoic acid; ~ -18 °C vs 2,4-difluorobenzoic acid
Distinct melting point supports identity verification and recrystallization control
Experimental values reported by multiple vendors; standard pressure
Melting Point Crystallinity Thermal Properties

Synthesis Yield and Commercial Purity Benchmark

A reported laboratory synthesis of 2,4-difluoro-3-methylbenzoic acid via lithiation and methylation of 2,4-difluorobenzoic acid achieved a 70% isolated yield after purification . This yield benchmark is critical for cost-of-goods calculations in scale-up. Furthermore, the compound is commercially available with a guaranteed purity of ≥99.0% (HPLC) [1], exceeding the 98% or 95% purity grades commonly offered for close analogs like 2,4-difluorobenzoic acid .

Synthesis & Purity
Data to verify
Lab yield 70%; commercial purity ≥99.0%
Supports cost-of-goods estimation and may reduce additional purification steps
Laboratory-scale synthesis (0.77 g); HPLC purity specification from vendors
Synthesis Yield Purity Procurement

Agrochemical Intermediate: Fungicidal and Herbicidal Patents

Patent literature explicitly designates 2,4-difluoro-3-methylbenzoic acid as an intermediate for the synthesis of compounds with fungicidal and herbicidal activities , and includes it as a key building block in a class of difluoroalkylaromatics that are active as analgesics, antibacterials, herbicides, and fungicides [1]. While 2,4-difluorobenzoic acid is also used in agrochemical synthesis, the specific 3-methyl substitution in the target compound enables access to a distinct chemical space of active ingredients not accessible from the non-methylated analog [2].

Patented Intermediate
Class-level
Claimed as building block for fungicides/herbicides
Structural differentiation from non-methylated analog opens distinct chemical space
Based on patent disclosures; no direct bioactivity comparison data
Fungicide Herbicide Agrochemical Intermediate

2,4-Difluoro-3-methylbenzoic Acid: Optimal Use Cases


Pharmaceutical Lead Optimization: Tuned Acidity and Lipophilicity

In medicinal chemistry programs where a benzoic acid moiety must balance solubility and membrane permeability, the intermediate pKa (3.28) of 2,4-difluoro-3-methylbenzoic acid provides a distinct advantage. Compared to the more acidic 2,4-difluorobenzoic acid (pKa 3.21) or the much less acidic 3-methylbenzoic acid (pKa 4.27), the target compound offers a finely tuned electronic profile that can optimize drug-like properties without introducing additional synthetic complexity .

Agrochemical Discovery: Fungicidal and Herbicidal Leads

For research teams aiming to explore the chemical space defined in the difluoroalkylaromatic patents, 2,4-difluoro-3-methylbenzoic acid is an essential intermediate. Its specific 2,4-difluoro-3-methyl substitution pattern is required to access the patented fungicidal and herbicidal scaffolds; substitution with 2,4-difluorobenzoic acid would yield a different compound class with unknown activity [1]. The compound's high commercial purity (≥99.0%) further supports reproducible SAR studies [2].

Process Development: Scale-Up with Synthetic Benchmarks

The documented laboratory-scale synthesis of 2,4-difluoro-3-methylbenzoic acid with a 70% isolated yield provides a clear benchmark for process chemists aiming to develop scalable routes . This quantitative data enables cost-of-goods estimation and optimization efforts. Additionally, the distinct melting point (168–170 °C) serves as a reliable quality control parameter during manufacturing, differentiating it from potential isomeric impurities .

Analytical Reference Standard and Quality Control

The well-characterized melting point (168–170 °C) and the availability of high-purity (≥99.0%) material make 2,4-difluoro-3-methylbenzoic acid suitable as a reference standard in HPLC method development and impurity profiling. The compound's unique thermal and spectral signature ensures unambiguous identification in quality control laboratories, reducing the risk of misidentification compared to structurally similar but thermally distinct analogs .

Application
Selection Property
Validation Focus
Pharmaceutical lead profiling
Intermediate pKa due to balanced fluorine/methyl substitution
pH-dependent reactivity and drug-likeness assessment
Agrochemical intermediate synthesis
Required 2,4-difluoro-3-methyl substitution pattern
Access to patented fungicidal/herbicidal chemical space; structural verification vs non-methylated analog
Scale-up process development
Documented lab-scale yield and high commercial purity (≥99.0%)
Cost-of-goods estimation; melting point-based quality control
Analytical reference standard
High-purity crystalline material with distinct thermal signature
HPLC method development; unambiguous identity confirmation vs close analogs

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